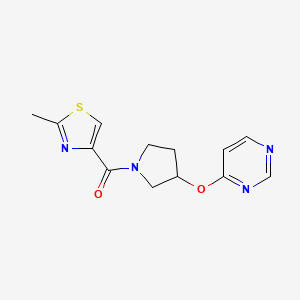

(2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

CAS No.: 2034296-89-2

Cat. No.: VC4291652

Molecular Formula: C13H14N4O2S

Molecular Weight: 290.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034296-89-2 |

|---|---|

| Molecular Formula | C13H14N4O2S |

| Molecular Weight | 290.34 |

| IUPAC Name | (2-methyl-1,3-thiazol-4-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |

| Standard InChI | InChI=1S/C13H14N4O2S/c1-9-16-11(7-20-9)13(18)17-5-3-10(6-17)19-12-2-4-14-8-15-12/h2,4,7-8,10H,3,5-6H2,1H3 |

| Standard InChI Key | GHGNHXVDCSZSHH-UHFFFAOYSA-N |

| SMILES | CC1=NC(=CS1)C(=O)N2CCC(C2)OC3=NC=NC=C3 |

Introduction

The compound (2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone is a complex organic molecule that belongs to the class of small molecules, which are often investigated for their potential biological activities. This compound is structurally related to other thiazole and pyrimidine derivatives, which have been explored in drug discovery and development due to their diverse pharmacological properties.

Synthesis Methods

The synthesis of (2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone typically involves multi-step reactions, similar to those described for related compounds like (4-Methylthiazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone. These methods require careful optimization of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yield and purity.

Potential Biological Activities

Compounds with similar structures have shown potential in interacting with biological targets such as enzymes and receptors. For instance, pyrimidine derivatives have been explored as inhibitors of various enzymes, including protein kinases . The presence of a pyrimidine ring in (2-Methylthiazol-4-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone suggests it could exhibit similar biological activities, although specific studies on this compound are not readily available.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume